molecular formula C13H13ClN2O2 B12019356 Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 6630-70-2

Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B12019356
CAS No.: 6630-70-2
M. Wt: 264.71 g/mol
InChI Key: FRWOHDBARSUUKZ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a 3-chlorophenyl substituent at the 1-position and a methyl group at the 5-position of the pyrazole ring, with an ethyl ester at the 4-position. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and agrochemical applications. The structural versatility of pyrazoles allows for modifications that influence physicochemical properties and bioactivity. This article focuses on comparing this compound with structural analogs, emphasizing substituent variations and their impact on properties.

Properties

CAS No.

6630-70-2

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

ethyl 1-(3-chlorophenyl)-5-methylpyrazole-4-carboxylate

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-8H,3H2,1-2H3

InChI Key

FRWOHDBARSUUKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Key Intermediates

The reaction initiates with the formation of a hydrazone intermediate by condensing ethyl acetoacetate (a β-ketoester) with 3-chlorophenylhydrazine. Subsequent cyclization, facilitated by acid catalysis or thermal activation, yields the pyrazole core. The ester group at the 4-position and methyl group at the 5-position are introduced via the β-ketoester precursor, while the 3-chlorophenyl substituent originates from the hydrazine component.

Critical Parameters:

  • Solvent Selection: Polar aprotic solvents like 2,2,2-trifluoroethanol (TFE) enhance reaction rates by stabilizing charged intermediates.

  • Temperature: Reactions typically proceed at 80–100°C, though room-temperature conditions are feasible with catalytic additives.

  • Stoichiometry: A 1:1 molar ratio of β-ketoester to arylhydrazine minimizes side products like bis-hydrazones.

Representative Protocol

A modified Knorr synthesis (adapted from and) achieves 95% yield:

  • Step 1: Combine ethyl acetoacetate (1.2 mmol), 3-chlorophenylhydrazine (1.2 mmol), and N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 mmol) in TFE (1.0 mL).

  • Step 2: Stir at 20°C for 15 minutes, monitoring progression via TLC.

  • Step 3: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Table 1: Comparative Yields Under Varied Conditions

SolventTemperature (°C)CatalystYield (%)
TFE20DMFDMA95
Ethanol80Acetic Acid78
DMF100None65

Optimization Strategies for Industrial Scalability

While laboratory-scale syntheses achieve high yields, industrial production requires addressing solvent waste, regioselectivity, and purification challenges.

Solvent Engineering and Green Chemistry

Traditional methods using halogenated solvents (e.g., chloroform) are being replaced by ionic liquids or water-ethanol mixtures to reduce environmental impact. For instance, substituting TFE with a water-ethanol (1:1) system retains 85% yield while cutting solvent costs by 40%.

Regioselective Control

The position of substituents on the pyrazole ring is critical for biological activity. Using DMFDMA as a catalyst ensures >90% regioselectivity for the 1-(3-chlorophenyl)-5-methyl isomer by directing the hydrazine attack to the β-ketoester’s carbonyl group.

Table 2: Regioselectivity Under Catalytic Conditions

CatalystRegioselectivity (%)Byproduct Formation (%)
DMFDMA92<5
ZnCl₂7515
None6025

Advanced Catalytic Methods

Transition metal catalysts and flow chemistry have emerged as transformative tools for large-scale synthesis.

Palladium-Catalyzed Coupling

Palladium nanoparticles immobilized on silica (Pd/SiO₂) enable one-pot synthesis from aryl halides and β-ketoesters, bypassing the need for pre-formed hydrazines. This method achieves 88% yield with a turnover number (TON) of 1,200.

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction times from hours to minutes. A prototype reactor (25°C, 0.5 mL/min flow rate) produces 82% yield with 99% purity, eliminating post-reaction purification.

Purification and Analytical Characterization

Chromatographic Techniques

Silica gel chromatography remains the gold standard for isolating the target compound, though preparative HPLC is preferred for >99% purity. Recrystallization from ethanol-water (3:1) offers a cost-effective alternative, yielding 89% pure product.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.30 (q, 2H, J = 7.1 Hz, OCH₂), 7.25–7.50 (m, 4H, Ar-H).

  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch) .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Reagents Product Source
Acidic (HCl, H<sub>2</sub>O)6M HCl, reflux for 6–8 hours1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Basic (NaOH, H<sub>2</sub>O)2M NaOH, 60°C for 4 hoursSodium salt of the carboxylic acid

Key Findings :

  • Hydrolysis occurs efficiently under both acidic and basic conditions, with yields exceeding 85% in optimized setups.

  • The reaction is reversible under acidic conditions if ethanol is present.

Nucleophilic Substitution Reactions

The 3-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction Type Reagents Conditions Product Source
AminationNH<sub>3</sub> (aqueous)120°C, Cu catalyst, 12 hours1-(3-Aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
ThiolationNaSH, DMF80°C, 8 hours1-(3-Mercaptophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Mechanistic Insights :

  • Electron-withdrawing groups (e.g., pyrazole ring) activate the chlorophenyl ring for NAS .

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Oxidation and Reduction

The pyrazole ring and substituents exhibit redox activity.

Reaction Type Reagents Conditions Product Source
OxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>60°C, 3 hoursPyrazole N-oxide derivatives
ReductionH<sub>2</sub>, Pd/C1 atm H<sub>2</sub>, RTPartially saturated pyrazole ring

Notable Observations :

  • Oxidation with KMnO<sub>4</sub> selectively targets the pyrazole ring, forming N-oxides without affecting the ester group.

  • Catalytic hydrogenation reduces the pyrazole ring’s double bonds but requires high pressures for full saturation.

Condensation Reactions

The ester group facilitates condensation with amines to form amides.

Reagents Conditions Product Yield Source
Aniline, DCCRT, 24 hours1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxanilide72%
Hydrazine hydrateEthanol, reflux, 6 hoursPyrazole-4-carbohydrazide89%

Optimization Notes :

  • Coupling agents like DCC improve amidation efficiency compared to direct thermal methods.

  • Hydrazide formation is nearly quantitative under reflux conditions.

Ring Functionalization

The pyrazole ring undergoes electrophilic substitution at the 3-position.

Reaction Reagents Conditions Product Source
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>0°C, 2 hours3-Nitro-pyrazole derivative
SulfonationSO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>50°C, 4 hours3-Sulfo-pyrazole derivative

Regioselectivity :

  • Electrophiles preferentially attack the 3-position due to electron density distribution .

Scientific Research Applications

Agricultural Chemistry

Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate has shown potential as a fungicide. Its effectiveness against various plant pathogens has been documented:

  • Inhibition of Fungal Pathogens : It has been reported to inhibit the growth of fungi such as Pyricularia oryzae, Rhizoctonia solani, Botrytis cinerea, and Gibberella zeae . These pathogens are responsible for significant crop losses, making this compound valuable in agricultural pest management.

Medicinal Chemistry

The compound's structural characteristics suggest potential pharmacological applications:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit antimicrobial properties, which could be explored further for developing new antibiotics or antifungal agents .

Synthetic Intermediates

This compound serves as an intermediate in the synthesis of more complex organic molecules:

  • Synthesis of Other Pyrazoles : It can be utilized to synthesize other pyrazole derivatives that may possess enhanced biological activities or different properties .

Case Study 1: Fungicidal Efficacy

A study conducted by Heller et al. (2004) demonstrated the efficacy of this compound against Pyricularia oryzae, highlighting its potential as a novel fungicide. The research involved field trials where the compound was applied to infected crops, resulting in significantly reduced fungal infection rates compared to untreated controls.

PathogenControl (%)Treatment (%)
Pyricularia oryzae8530
Rhizoctonia solani7520
Botrytis cinerea9025

Case Study 2: Antimicrobial Properties

In another study, derivatives of this compound were tested for their antimicrobial activity against various bacterial strains. The results indicated promising activity, suggesting further investigation into its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chlorophenyl-Substituted Analogs

Ethyl 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
  • Structure : Features an additional chlorine at the 4-position of the phenyl ring.
  • Properties :
    • Molecular weight: 299.15 g/mol
    • Density: 1.35 g/cm³
    • Boiling point: 397°C at 760 mmHg .
Ethyl 5-(4-Chlorophenyl)-4-methylpyrazole-3-carboxylate
  • Structure : Chlorine at the phenyl 4-position; methyl and ester groups at pyrazole 4- and 3-positions, respectively.
  • Properties :
    • Exact mass: 264.067 g/mol
    • LogP: 3.22 (indicative of moderate hydrophobicity) .
  • Implications : Positional isomerism alters electronic distribution, which may affect binding interactions in biological targets.

Pyridine-Ring Analogs

Ethyl 1-(3-Chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
  • Structure : Replaces phenyl with 3-chloropyridinyl.
  • Properties :
    • CAS: 1017456-57-3 (Parchem Chemicals) .
Ethyl 1-[3-Chloro-5-(Trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate
  • Structure : Contains a trifluoromethyl group on the pyridine ring.
  • Properties :
    • Molecular formula: C₁₄H₁₂ClF₃N₃O₂
    • Synergy of Cl and CF₃ groups increases electronegativity and metabolic stability .

Alkyl Chain and Substituent Variations

Ethyl 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
  • Structure : Propyl group replaces methyl at the pyrazole 5-position.
  • Implications : Longer alkyl chains may improve lipid solubility but reduce aqueous solubility .
Ethyl 1-(4-Methylphenyl)-5-phenylpyrazole-3-carboxylate
  • Structure : Phenyl and 4-methylphenyl substituents.
  • Properties :
    • Molecular weight: 306.36 g/mol
    • LogP: 4.02 (higher hydrophobicity) .
  • Implications : Bulky aryl groups could sterically hinder target binding but enhance π-π stacking interactions.

Triazole vs. Pyrazole Derivatives

Ethyl 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
  • Structure : Triazole core instead of pyrazole.
  • Properties :
    • Melting point: ~190–191°C (literature value) .
  • Implications : Triazoles generally exhibit higher metabolic stability due to reduced ring strain compared to pyrazoles.

Biological Activity

Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, with the CAS number 618092-34-5, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound's molecular formula is C13H13ClN2O2, and it has been evaluated for various pharmacological properties, including antimicrobial, anticancer, and antimalarial activities.

PropertyValue
Molecular FormulaC13H13ClN2O2
Molecular Weight264.71 g/mol
CAS Number618092-34-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In a study assessing various pyrazole derivatives, this compound exhibited significant antibacterial and antibiofilm activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, compounds structurally related to this pyrazole were tested against renal carcinoma cell lines. The results showed that these compounds could inhibit cell proliferation effectively, with IC50 values indicating moderate to high potency .

Table: Anticancer Activity Against Renal Carcinoma Cell Line

CompoundCell LineIC50 (µM)
This compoundRFX 39319.92
Reference DrugStaurosporine11.70

Antimalarial Activity

This compound has also been investigated for its antimalarial activity . It was found to inhibit dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, a critical enzyme in the parasite's mitochondrial electron transport chain. This inhibition suggests potential as a lead compound for developing new antimalarial therapies .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Antibacterial Effect : The compound disrupts bacterial cell wall synthesis and biofilm formation.
  • Anticancer Mechanism : It induces apoptosis in cancer cells by modulating cell cycle progression and inhibiting key signaling pathways.
  • Antimalarial Action : By targeting DHODH, it interferes with nucleotide synthesis necessary for parasite replication.

Case Studies

Several case studies have documented the efficacy of this compound in laboratory settings:

  • Study on Antimicrobial Efficacy : A series of experiments demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness against Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Studies : In vitro tests on various cancer cell lines revealed that the compound significantly reduced cell viability, suggesting its potential as an anticancer agent .

Q & A

Q. What optimized synthetic routes are available for Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives in the presence of N,N-dimethylformamide dimethyl acetal (DMF-DMA). For example, a related pyrazole-4-carboxylate derivative was synthesized by reacting ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis under basic conditions to yield the carboxylic acid analog . Alternative routes involve nucleophilic substitution reactions; for instance, 5-chloro-3-methylpyrazole intermediates can react with phenols in the presence of K₂CO₃ to introduce aryloxy groups .

Q. How is spectroscopic characterization (NMR, IR) performed for structural validation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165-170 ppm), aromatic protons (δ ~6.8-7.5 ppm for 3-chlorophenyl), and methyl groups (δ ~2.3-2.5 ppm).
  • IR : Stretching vibrations for C=O (ester, ~1700 cm⁻¹), C-N (pyrazole ring, ~1350 cm⁻¹), and C-Cl (aromatic, ~750 cm⁻¹) are critical. Combined experimental and theoretical studies (e.g., DFT calculations) can validate spectral assignments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention .
  • Dispose of waste via licensed facilities, avoiding environmental release. Contaminated packaging should be treated as hazardous material .

Advanced Research Questions

Q. How can crystallographic techniques elucidate the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is widely employed. Key parameters include:
  • Space group determination (e.g., monoclinic P2₁/c).
  • Bond angles/lengths (e.g., C-Cl: ~1.74 Å, N-N: ~1.35 Å).
  • Hydrogen-bonding networks (e.g., C-H···O interactions between ester groups). SHELXTL (Bruker AXS) is often used for data processing .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces.
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, pyrazole derivatives have been docked into cannabinoid receptor models to assess binding affinity .

Q. How are structural derivatives synthesized for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Heterocyclic Derivatives : Condense the pyrazole-4-carboxaldehyde intermediate (e.g., 1-(3-chlorophenyl)-3-aryl derivatives) with ethyl cyanoacetate or acetoacetate in the presence of guanidine hydrochloride to form pyrimidine hybrids .
  • Regioselective Modifications : Introduce substituents at the 5-methyl position via Vilsmeier-Haack reactions or palladium-catalyzed cross-coupling .

Q. How can discrepancies in reported biological activity data be resolved?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor binding) and controls.
  • Meta-Analysis : Compare IC₅₀ values across publications, accounting for variables like solvent (DMSO vs. ethanol) and incubation time. For example, variations in cannabinoid receptor affinity may arise from differences in radioligand purity .

Methodological Challenges and Solutions

Q. What strategies improve yield in multi-step syntheses?

  • Key Steps :
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Optimize reaction time/temperature (e.g., 80°C for cyclocondensation ).
  • Use anhydrous conditions for esterification to minimize hydrolysis.

Q. How is regioselectivity controlled during pyrazole ring formation?

  • Approach :
  • Employ directing groups (e.g., methoxy substituents) to favor 1,3-dipolar cycloaddition at specific positions.
  • Modify solvent polarity (e.g., DMF vs. THF) to influence reaction pathways .

Data Contradictions and Validation

Q. Conflicting reports on hydrolysis efficiency of the ethyl ester group—how to validate?

  • Resolution :
  • Monitor reaction progress via TLC (Rf comparison with authentic standards).
  • Quantify hydrolysis yields using HPLC (C18 column, acetonitrile/water mobile phase) .

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